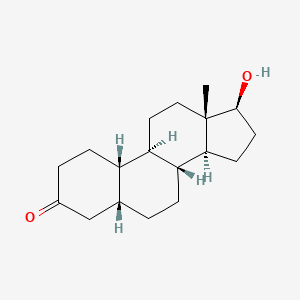

17beta-Hydroxy-5beta-estran-3-one

Description

This compound is a C18 steroid with 5beta-configuration formed from nandrolone by reduction across the C4-C5 double bond. It has a role as a human metabolite. It is a 17beta-hydroxy steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-estrane.

Properties

Molecular Formula |

C18H28O2 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(5R,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13+,14-,15-,16+,17+,18+/m1/s1 |

InChI Key |

RHVBIEJVJWNXBU-XZVKZCCLSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@H]3CCC(=O)C4 |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 |

Origin of Product |

United States |

Scientific Research Applications

Endocrinology and Hormonal Studies

The compound is primarily studied for its role in androgenic activity. It has been investigated for its effects on androgen receptors and its potential therapeutic applications in treating hormonal imbalances. Research indicates that its interaction with androgen receptors can influence various physiological processes, including muscle growth and fat distribution .

Cancer Research

Recent studies have highlighted the significance of lipid metabolism in cancer progression, particularly in hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA). The metabolic pathways involving glycerophospholipids have been linked to tumor growth, suggesting that compounds like this compound may play a role in modulating these pathways .

Table 1: Key Metabolites Associated with Cancer Progression

| Metabolite | Role in Cancer Metabolism |

|---|---|

| Phosphatidylcholine | Membrane synthesis and signaling |

| Lysophosphatidylcholine | Cell proliferation and survival |

| This compound | Potential modulator of androgen receptor activity |

Sports Medicine and Anti-Doping

In sports medicine, this compound has been scrutinized due to its anabolic properties. It is a metabolite of nandrolone, which is banned in competitive sports. Studies have focused on its detection methods in urine samples to prevent doping violations .

Case Study: Detection of Anabolic Steroids

A comprehensive analysis was conducted using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). This method successfully identified and quantified levels of this compound in athletes' urine samples, providing a reliable approach for anti-doping tests .

Pharmacological Investigations

Pharmacologically, this compound has been explored for its potential therapeutic effects on conditions such as osteoporosis and muscle wasting diseases. Its ability to influence muscle mass gain makes it a candidate for further clinical studies aimed at improving muscle health in aging populations .

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic and analytical data for 17β-Hydroxy-5β-estran-3-one?

- Answer : Adhere to Beilstein Journal guidelines: report NMR shifts (δ ppm), coupling constants (Hz), and HRMS spectra in supporting information. For crystallography, deposit .cif files in the Crystallography Open Database (COD). Raw LC-MS/MS data should include retention times, collision energies, and ion chromatograms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.